2-[(4-Fluorophenyl)methyl]-1,1-dioxo-4-[[4-(trifluoromethyl)phenyl]methyl]-1lambda6,2,4-benzothiadiazin-3-one
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Overview
Description
2-[(4-Fluorophenyl)methyl]-1,1-dioxo-4-[[4-(trifluoromethyl)phenyl]methyl]-1lambda6,2,4-benzothiadiazin-3-one is a complex organic compound that belongs to the class of benzothiadiazine derivatives. This compound is characterized by the presence of fluorine and trifluoromethyl groups, which contribute to its unique chemical properties. Benzothiadiazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)methyl]-1,1-dioxo-4-[[4-(trifluoromethyl)phenyl]methyl]-1lambda6,2,4-benzothiadiazin-3-one typically involves multi-step organic reactions. One common method involves the reaction of 4-fluorobenzyl chloride with 4-(trifluoromethyl)benzylamine in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization with sulfur dioxide and a suitable oxidizing agent to yield the final benzothiadiazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)methyl]-1,1-dioxo-4-[[4-(trifluoromethyl)phenyl]methyl]-1lambda6,2,4-benzothiadiazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(4-Fluorophenyl)methyl]-1,1-dioxo-4-[[4-(trifluoromethyl)phenyl]methyl]-1lambda6,2,4-benzothiadiazin-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)methyl]-1,1-dioxo-4-[[4-(trifluoromethyl)phenyl]methyl]-1lambda6,2,4-benzothiadiazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)methyl]-1,1-dioxo-4-[[4-(trifluoromethyl)phenyl]methyl]-1lambda6,2,4-benzothiadiazin-3-one
- 2-[(4-Bromophenyl)methyl]-1,1-dioxo-4-[[4-(trifluoromethyl)phenyl]methyl]-1lambda6,2,4-benzothiadiazin-3-one
Uniqueness
The presence of the fluorine and trifluoromethyl groups in 2-[(4-Fluorophenyl)methyl]-1,1-dioxo-4-[[4-(trifluoromethyl)phenyl]methyl]-1lambda6,2,4-benzothiadiazin-3-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, particularly in medicinal chemistry, where it can enhance the pharmacokinetic profile of drug candidates.
Properties
Molecular Formula |
C22H16F4N2O3S |
---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methyl]-1,1-dioxo-4-[[4-(trifluoromethyl)phenyl]methyl]-1λ6,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C22H16F4N2O3S/c23-18-11-7-16(8-12-18)14-28-21(29)27(19-3-1-2-4-20(19)32(28,30)31)13-15-5-9-17(10-6-15)22(24,25)26/h1-12H,13-14H2 |
InChI Key |
WIDSNKUDKWFNBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)N(S2(=O)=O)CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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